![molecular formula C6H9N3O B1449764 2-(Aminomethyl)-6-methylpyrimidin-4(3H)-one CAS No. 5993-95-3](/img/structure/B1449764.png)
2-(Aminomethyl)-6-methylpyrimidin-4(3H)-one
Overview
Description
2-(Aminomethyl)-6-methylpyrimidin-4(3H)-one, also known as 2-(aminomethyl)pyrimidin-4(3H)-one, is a heterocyclic compound that belongs to the pyrimidine family. It is a white crystalline solid with a melting point of 131-133°C and a molecular weight of 176.18. This compound is a derivative of pyrimidine, which is an important class of organic compounds that are widely used in the pharmaceutical and agrochemical industries. This compound has been studied extensively due to its potential applications in medicinal chemistry and drug design.
Scientific Research Applications
Hydration and Tautomerism Studies
Research on derivatives similar to 2-(aminomethyl)-6-methylpyrimidin-4(3H)-one, such as 2-(2-hydroxyethyl)amino-6-methylpyrimidin-4(3H)-one, has shown that hydration can lead to the formation of equilibrium mixtures of tautomers. These studies highlight the significant effect of the medium's polarity on the equilibrium, shifting towards the 4-oxo-3,4-dihydro form as the medium becomes less polar (Erkin & Krutikov, 2005).
Synthesis and Structural Analysis
The synthesis and structural analysis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives have been conducted, offering insights into the non-covalent interactions that contribute to their stability. This research provides a foundation for understanding the structural and reactivity properties of similar compounds, including this compound (Ali et al., 2021).
Development of Synthesis Methods
Studies have focused on developing scalable synthesis methods for compounds related to this compound. For example, research on the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1, provides valuable methodologies that could be applicable to the synthesis and industrial-scale production of similar compounds (Zhao, Ma, & Chen, 2012).
Biologically Active Compound Design
There has been a compilation of research on the design of biologically active compounds based on 2-aminopyrimidin-4(3H)-one and its derivatives, identifying priority directions for the development of various therapeutic agents. This encompasses antiviral, antileukemic agents, and drugs for combating hyperuricemia and neurodegenerative disorders, suggesting potential research applications for this compound in these areas (Erkin, Krutikov, & Garabadzhiu, 2021).
Hydrogen Bonding and Structural Stability
The study of hydrogen bonding in pyrimidine derivatives, including 2-amino-4-methoxy-6-methylpyrimidine and related compounds, reveals the importance of N-H...N hydrogen bonds in forming stable crystal structures. This fundamental understanding can be applied to similar compounds like this compound, to predict and manipulate their solid-state properties (Glidewell, Low, Melguizo, & Quesada, 2003).
properties
IUPAC Name |
2-(aminomethyl)-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-2-6(10)9-5(3-7)8-4/h2H,3,7H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUHWZJWGWWYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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